molecular formula C13H23N5O2 B12977517 Pinacidil dihydrate

Pinacidil dihydrate

Cat. No.: B12977517
M. Wt: 281.35 g/mol
InChI Key: QDYSDPDVRFSCET-UHFFFAOYSA-N
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Description

Historical Context of Potassium Channel Modulators and Cyanoguanidines

The journey to understanding and manipulating potassium channels began with the recognition of their crucial role in cellular electrophysiology. Potassium channels are membrane proteins that allow the passage of potassium ions across cell membranes, a process fundamental to setting the resting membrane potential and shaping action potentials in excitable cells like neurons, muscle cells, and endocrine cells. numberanalytics.comaurorabiomed.comfrontiersin.org The concept of modulating these channels to influence cellular function emerged as a promising therapeutic strategy.

The cyanoguanidine class of compounds, to which pinacidil (B1677893) belongs, arose from the pharmacological screening of thiourea (B124793) compounds for antihypertensive effects. nih.gov This screening led to the identification and synthesis of pyridyl cyanoguanidines, including pinacidil (P 1134). nih.gov These compounds were found to possess potent vasodilator properties, which were later attributed to their ability to open ATP-sensitive potassium (KATP) channels. nih.govguidetopharmacology.org This discovery marked a significant advancement in the development of potassium channel openers and provided researchers with chemical tools to probe the function of these channels. annualreviews.org The cyanoguanidine structure has since been a scaffold for the development of other biologically active molecules, including antagonists for various receptors. researchgate.net

Overview of Pinacidil Dihydrate as a Preclinical Research Tool

This compound is widely utilized in preclinical research as a potent and selective activator of ATP-sensitive potassium (KATP) channels. medchemexpress.com Its primary mechanism of action involves opening these channels in the plasma membrane of cells, particularly in smooth muscle cells. guidetopharmacology.orgmedchemexpress.com This opening leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. nih.gov Hyperpolarization makes the cell less excitable and less likely to depolarize, which in turn inhibits the opening of voltage-gated calcium channels and reduces intracellular calcium concentration, leading to muscle relaxation. nih.gov

This well-defined mechanism makes pinacidil an invaluable tool for studying a variety of physiological and pathophysiological processes. In cardiovascular research, it is used to investigate vasodilation, blood pressure regulation, and the role of KATP channels in ischemic preconditioning, a phenomenon where a brief period of ischemia protects the heart from a subsequent, more prolonged ischemic event. medchemexpress.comresearchgate.net Beyond the cardiovascular system, pinacidil has been employed to study the function of KATP channels in other tissues, including the bladder and pancreas. annualreviews.orgcaymanchem.com Its ability to modulate ion channel function provides a means to explore the intricate signaling pathways that govern cellular activity.

Table 1: Research Applications of this compound

Research Area Application Key Findings
Cardiovascular Investigation of vasodilation mechanisms Pinacidil induces relaxation of coronary arteries by activating KATP channels in smooth muscle cells. caymanchem.com
Study of antihypertensive effects The blood pressure-lowering effect is dose-dependent and related to a decrease in peripheral resistance. nih.gov
Ischemic preconditioning research Activation of KATP channels by pinacidil is implicated in cardioprotective mechanisms. researchgate.net
Urology Study of bladder smooth muscle relaxation Pinacidil activates KATP channels in the guinea pig bladder. caymanchem.com

Significance of Ion Channel Modulators in Biomedical Research

Ion channel modulators, a class of molecules that includes pinacidil, are of immense importance in biomedical research. metrionbiosciences.compatsnap.com Ion channels are integral to a vast array of physiological processes, from nerve impulse transmission and muscle contraction to hormone secretion and immune responses. aurorabiomed.comfrontiersin.orgmetrionbiosciences.com Consequently, dysfunction of ion channels, often referred to as channelopathies, is implicated in a wide range of diseases, including epilepsy, cardiac arrhythmias, cystic fibrosis, and certain types of pain. numberanalytics.comaurorabiomed.com

The ability to selectively activate or inhibit specific ion channels with chemical modulators provides researchers with powerful tools to:

Elucidate Physiological Mechanisms: By observing the effects of modulating a particular channel, scientists can decipher its role in normal cellular and tissue function. frontiersin.org

Investigate Disease Pathophysiology: Ion channel modulators help to understand how channel dysfunction contributes to disease states. aurorabiomed.com

Identify and Validate Drug Targets: These compounds are crucial for the discovery and development of new therapeutic agents. aurorabiomed.commetrionbiosciences.com Ion channels represent a major class of drug targets, second only to G protein-coupled receptors (GPCRs) and kinases. metrionbiosciences.com

Screen for New Drugs: Cell models expressing specific ion channels are used to screen large libraries of compounds for potential therapeutic activity. metrionbiosciences.com

The study of ion channel modulators continues to be a dynamic and rapidly advancing field, with the potential to yield novel treatments for a multitude of conditions. patsnap.com As our understanding of the structure and function of ion channels deepens, so too will the applications for their modulators in both basic research and clinical medicine. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H23N5O2

Molecular Weight

281.35 g/mol

IUPAC Name

1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;dihydrate

InChI

InChI=1S/C13H19N5.2H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;;/h5-8,10H,1-4H3,(H2,15,16,17,18);2*1H2

InChI Key

QDYSDPDVRFSCET-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O.O

Origin of Product

United States

Molecular and Cellular Mechanisms of Pinacidil Dihydrate Action

Activation of ATP-Sensitive Potassium (KATP) Channels

The principal mechanism of action of Pinacidil (B1677893) dihydrate involves its interaction with and activation of ATP-sensitive potassium (KATP) channels. These channels are crucial regulators of cellular membrane potential and are found in various tissues, including vascular smooth muscle, cardiac muscle, and pancreatic beta-cells. nih.gov

Direct Channel Modulation and Conformational Changes

Pinacidil dihydrate directly modulates the function of KATP channels, leading to their opening. nih.gov While the precise, high-resolution conformational changes induced by Pinacidil binding are still a subject of detailed structural biology investigation, functional studies indicate that its binding to the sulfonylurea receptor (SUR) subunit of the channel induces an allosteric change that favors the open state of the pore-forming Kir6.x subunit. This modulation is not dependent on cellular metabolism, although the presence of nucleotides can influence its efficacy. The interaction is thought to stabilize a conformation of the channel that has a higher probability of being open, thereby increasing the efflux of potassium ions from the cell.

Subunit Interactions and Channel Gating (e.g., Kir6.x, SUR2)

KATP channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. nih.govliverpool.ac.uk Pinacidil's binding site is located on the SUR subunit, which then allosterically regulates the gating of the Kir6.x pore. nih.govliverpool.ac.uk

The specific SUR isoform (SUR1, SUR2A, or SUR2B) associated with the Kir6.x subunit influences the channel's pharmacology. nih.gov Pinacidil shows a degree of selectivity for channels containing the SUR2 subunit, which is predominantly found in cardiac and smooth muscle. nih.govnih.gov Studies have demonstrated that the C-terminus of the SUR subunit plays a role in the affinity for potassium channel openers like Pinacidil. nih.gov The interaction between Pinacidil and the SUR subunit is crucial for transmitting the opening signal to the Kir6.x gate, leading to an increase in potassium conductance. liverpool.ac.uk

Table 1: Potency of Pinacidil on Different KATP Channel Subtypes

KATP Channel Subtype Tissue Predominance Pinacidil EC50 (µM)
Kir6.2/SUR2A Cardiac Muscle ~10 - 11
Kir6.2/SUR2B Smooth Muscle ~2

Influence of Nucleotides (ATP, ADP, AMP-PNP) on KATP Channel Activity

The activity of KATP channels is intrinsically linked to the intracellular concentrations of adenine (B156593) nucleotides. ATP typically acts as an inhibitor of the channel, binding to the Kir6.x subunit and promoting a closed state. Conversely, Mg-ADP can stimulate channel activity by interacting with the SUR subunit. nih.gov

Pinacidil's ability to open KATP channels is influenced by the nucleotide environment. The antagonism between Pinacidil and ATP is not competitive. nih.gov Pinacidil's activating effect is more pronounced in the presence of inhibitory concentrations of ATP, as it effectively counteracts the ATP-induced inhibition. nih.gov Interestingly, studies have shown that Pinacidil's activation of the channel is dependent on the presence of nucleotides at an activatory site on the channel complex. nih.gov For instance, in the absence of ATP, Pinacidil can cause a voltage-dependent block at positive membrane potentials. nih.gov Furthermore, KATP channels are not activated by Pinacidil in the presence of the non-hydrolyzable ATP analog AMP-PNP alone, but activation occurs in the presence of a mixture of AMP-PNP and ADP. nih.gov This suggests a model where the KATP channel has both an activatory and an inhibitory nucleotide binding site, and Pinacidil's action is contingent on the occupation of the activatory site by a nucleotide like ATP or ADP. nih.gov

Role of Glibenclamide in Elucidating KATP Channel Interaction

Glibenclamide, a sulfonylurea compound, is a potent inhibitor of KATP channels and acts as a competitive antagonist to Pinacidil. nih.govnih.govnih.gov This antagonistic relationship has been instrumental in characterizing the mechanism of action of Pinacidil and confirming its target as the KATP channel. Glibenclamide binds to the SUR subunit, the same regulatory subunit targeted by Pinacidil, and in doing so, prevents Pinacidil from exerting its channel-opening effect. tocris.com

The competitive nature of this antagonism is demonstrated by the parallel rightward shift of the Pinacidil concentration-response curve in the presence of Glibenclamide. nih.gov The pA2 value, a measure of the potency of a competitive antagonist, for Glibenclamide against Pinacidil-induced relaxation has been determined in various tissues, providing quantitative evidence for their interaction at the same receptor site. nih.gov This pharmacological tool has been crucial in studies to confirm that the physiological effects of Pinacidil are indeed mediated through the activation of glibenclamide-sensitive KATP channels. nih.govnih.govelsevierpure.com

Table 2: Antagonistic Potency of Glibenclamide against Pinacidil

Agonist Antagonist Preparation pA2 Value
Pinacidil Glibenclamide Guinea-pig pulmonary artery 7.17 - 7.22

Membrane Potential Modulation and Ion Flux Alterations

The activation of KATP channels by this compound directly leads to significant changes in the electrical properties of the cell membrane and alters the flow of ions across it.

Induction of Cell Membrane Hyperpolarization

By opening KATP channels, Pinacidil increases the efflux of potassium ions (K+) from the cell, driven by the electrochemical gradient. nih.gov This outward movement of positive charge results in the hyperpolarization of the cell membrane, meaning the membrane potential becomes more negative. nih.govnih.gov

This hyperpolarization has been demonstrated in various cell types, particularly in vascular smooth muscle cells. nih.gov For instance, in rat mesenteric resistance vessels, Pinacidil produces a concentration-dependent hyperpolarization of the smooth muscle. nih.gov This change in membrane potential moves it further away from the threshold required to activate voltage-gated calcium channels. The suppression of calcium influx, in turn, leads to the relaxation of smooth muscle and vasodilation. nih.gov Studies have shown that the hyperpolarization induced by Pinacidil is associated with an increase in membrane ionic conductance and can be inhibited by glibenclamide. nih.gov The magnitude of hyperpolarization is also dependent on the extracellular potassium concentration, being greater in low-K+ solutions and diminished in high-K+ solutions. nih.gov In cardiac tissue, Pinacidil-induced activation of KATP channels shortens the action potential duration. dntb.gov.uapharmrxiv.denih.govnih.gov

Potassium Efflux Dynamics (e.g., 86Rb+ and 42K Exchange)

Pinacidil's action as a potassium channel opener is fundamentally demonstrated by its ability to increase potassium ion (K+) efflux from cells, leading to hyperpolarization of the cell membrane. nih.gov Studies utilizing radioactive tracers such as Rubidium-86 (⁸⁶Rb+) and Potassium-42 (⁴²K+) have been instrumental in characterizing these ion movements.

In rat mesenteric resistance vessels, pinacidil at concentrations of 1-10 microM was shown to significantly increase the efflux rate constant of ⁴²K. nih.gov Interestingly, the effect on ⁸⁶Rb+, often used as a congener for K+, was less pronounced. At a concentration of 1 microM, pinacidil did not affect the ⁸⁶Rb+-efflux rate constant, and only at 10 microM did it cause a transient increase. nih.gov This suggests that the potassium channels opened by pinacidil in these vessels are more selective for ⁴²K over ⁸⁶Rb. nih.gov

Similar investigations in mouse pancreatic beta-cells also demonstrated pinacidil's ability to increase ⁸⁶Rb+ efflux in the presence of glucose, an effect that contributes to the inhibition of insulin (B600854) release. nih.gov These tracer studies provide direct evidence for the enhanced potassium permeability induced by pinacidil, a key event in its mechanism of action.

Table 1: Effect of Pinacidil on Potassium Isotope Efflux in Rat Mesenteric Resistance Vessels

ConcentrationEffect on ⁴²K Efflux RateEffect on ⁸⁶Rb+ Efflux Rate
1 µMSignificant IncreaseNo effect
10 µMSignificant IncreaseTransient Increase
Data sourced from research on isolated mesenteric resistance vessels of the rat. nih.gov

Indirect Regulation of Intracellular Calcium Homeostasis

By promoting potassium efflux and causing membrane hyperpolarization, pinacidil indirectly regulates intracellular calcium (Ca²+) levels. nih.gov The hyperpolarized state of the cell membrane makes it more difficult for voltage-gated calcium channels to open, thereby reducing the influx of Ca²+ into the cell. This net reduction in intracellular calcium is a crucial step leading to the relaxation of vascular smooth muscle. nih.gov

Research has shown that pinacidil can delay the increase in intracellular calcium concentration ([Ca²+]i) induced by metabolic inhibition in cardiomyocytes. nih.gov This protective effect is a key aspect of its cardioprotective properties. nih.gov Furthermore, in cardiomyocytes subjected to anoxia-reoxygenation, pinacidil has been observed to reverse the overload of intracellular free calcium. fao.org In studies simulating cardioplegic arrest, the addition of pinacidil to the cardioplegic solution was found to improve the recovery of cytosolic calcium handling in isolated rat cardiac myocytes. nih.gov This body of evidence highlights that while not a direct calcium channel blocker, pinacidil's influence on potassium channels has profound secondary effects on maintaining cellular calcium homeostasis.

KATP Channel-Independent Mechanisms of Action

Studies have revealed that pinacidil is a nonselective potassium channel opener, also targeting large-conductance Ca²+-activated potassium channels (BKCa). nih.gov These channels are activated by both membrane depolarization and increases in intracellular calcium concentration. nih.govfrontiersin.org

In vascular smooth muscle cells from human coronary arteries, pinacidil was found to increase voltage-dependent outward K+ currents that were identified as being carried by BKCa channels. nih.gov This effect was observed in a significant portion of the cells studied, sometimes even in the absence of KATP channel activation. nih.gov The current induced was sensitive to iberiotoxin, a specific blocker of BKCa channels, but not to the KATP channel blocker glibenclamide. nih.gov The single-channel conductance measured was consistent with that of BKCa channels. nih.gov This dual action on both KATP and BKCa channels suggests a broader mechanism for its vasodilatory effects.

Beyond its effects on potassium channels, pinacidil has been implicated in other signaling pathways. One notable K+ channel-independent mechanism is the stimulation of Ca²+ efflux via the Na+-Ca²+ exchanger. nih.gov This action was observed even after the inhibition of K+ channels and voltage-gated calcium channels, suggesting a direct or indirect interaction with the exchanger itself. nih.gov

Other research points to an effect on mitochondrial function. In isolated cardiomyocyte mitochondria, pinacidil was found to stimulate succinate-induced ATP production, an effect that was not prevented by a mitochondrial KATP channel blocker. nih.gov This suggests pinacidil may inhibit complex 1 of the mitochondrial respiratory chain. nih.gov Additionally, some studies propose that pinacidil may act as a modulator of hypoxia-inducible factor-1α (HIF-1α), which could contribute to its protective effects in hypoxic conditions. plos.org

Interaction with Intracellular Signaling Pathways

Pinacidil's influence extends to the modulation of complex intracellular signaling cascades, further diversifying its cellular effects, particularly in the cardiovascular system.

In guinea pig cardiac ventricular myocytes, pinacidil has been shown to stimulate the function of the cardiac Na+/Ca²+ exchanger (NCX). nih.govresearchgate.net This effect enhances both the Ca²+ entry (outward current) and Ca²+ exit (inward current) components of the exchanger in a concentration-dependent manner. nih.gov The half-maximal effective concentration (EC₅₀) for this effect was determined to be approximately 23 µM for both current components. researchgate.net

Crucially, this stimulation of the Na+/Ca²+ exchanger is mediated by the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway. nih.gov The pinacidil-induced increase in the Na+/Ca²+ exchange current was blocked by inhibitors of NO synthase (L-NAME), soluble guanylate cyclase (ODQ), and PKG (KT5823). nih.gov This indicates that pinacidil's effect is dependent on the sequential activation of this pathway. nih.govfrontiersin.org The KATP channel blocker glibenclamide also blocked the pinacidil-induced increase in the exchange current, suggesting that the opening of plasma membrane KATP channels is an upstream event that initiates the activation of the NO/cGMP/PKG pathway, which in turn stimulates the Na+/Ca²+ exchanger. nih.gov

Table 2: Effect of Various Inhibitors on Pinacidil-Induced Increase in Na+/Ca2+ Exchange Current (INCX)

InhibitorTargetEffect on Pinacidil-Induced INCX Increase
L-NAMENitric Oxide (NO) SynthaseBlocked
ODQSoluble Guanylate Cyclase (sGC)Blocked
KT5823Protein Kinase G (PKG)Blocked
GlibenclamideNonselective KATP channelsBlocked
5-HDSelective mitochondrial KATP channelsNo effect
Data derived from studies on isolated guinea pig cardiac ventricular myocytes. nih.gov

Activation of Hypoxia-Inducible Factor-1 Alpha (HIF-1α)/Hypoxia Response Element (HRE) Pathway

This compound has been identified as an activator of the Hypoxia-Inducible Factor-1 alpha (HIF-1α)/Hypoxia Response Element (HRE) signaling pathway. plos.orgnih.gov This mechanism is crucial for cellular adaptation to low-oxygen environments. Research in rat cardiomyocytes subjected to hypoxia-reoxygenation (HR) injury demonstrated that treatment with Pinacidil significantly enhances the protein expression of HIF-1α. plos.orgplos.org While the mRNA expression of HIF-1α may not show significant changes, the stabilization at the protein level is a key outcome of Pinacidil's action. plos.org

The proposed molecular mechanism for this stabilization involves Pinacidil's interaction with prolyl hydroxylase domain (PHD) enzymes. plos.orgnih.gov PHDs are oxygen sensors that, under normoxic conditions, hydroxylate HIF-1α, targeting it for proteasomal degradation. nih.govnih.gov Auto-docking and simulation analyses predict that the guanidine (B92328) group of Pinacidil binds to PHD. plos.orgnih.gov This interaction is believed to inhibit PHD activity, thereby preventing the degradation of HIF-1α and allowing it to accumulate within the cell. plos.orgplos.org

Once stabilized, HIF-1α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to the HRE in the promoter region of various target genes. plos.org This binding activates the transcription of genes that play roles in cellular protection and response to oxidative stress. plos.orgplos.org Studies have shown that Pinacidil treatment leads to the up-regulation of several key downstream targets of the HIF-1α/HRE pathway, including Vascular Endothelial Growth Factor A (VEGF-A), Heme Oxygenase-1 (HO-1), and Inducible Nitric Oxide Synthase (iNOS). plos.orgplos.org The increased expression of these proteins is a direct consequence of Pinacidil-mediated HIF-1α activation and contributes to its protective effects in tissues under hypoxic stress. plos.org

Table 1. Effect of Pinacidil Treatment on HIF-1α/HRE Pathway Protein Expression in Hypoxia-Reoxygenated Cardiomyocytes
ProteinFunction in PathwayObserved Effect of Pinacidil TreatmentReference
HIF-1αMaster transcriptional regulator for hypoxia responseSignificantly increased protein expression plos.org
VEGF-ADownstream target gene; promotes angiogenesisSignificantly increased protein expression plos.orgplos.org
HO-1Downstream target gene; antioxidant and anti-inflammatory effectsSignificantly increased protein expression plos.orgplos.org
iNOSDownstream target gene; involved in nitric oxide synthesisSignificantly increased protein expression plos.orgplos.org

Modulation of Mitochondrial Functions (Oxygen Consumption, ATP Synthesis, ROS Production)

This compound directly modulates several key mitochondrial functions, primarily through its action as an opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels. nih.gov This interaction influences mitochondrial respiration, energy production, and the generation of signaling molecules.

Oxygen Consumption

Pinacidil's effect on mitochondrial oxygen consumption is complex and dependent on experimental conditions. Studies on isolated skeletal muscle mitochondria have demonstrated a concentration-dependent decrease in the rate of state 3 respiration (ADP-stimulated). nih.gov Conversely, in isolated rat heart mitochondria, Pinacidil has been shown to increase the state 2 respiration rate (in the absence of ADP) and decrease the mitochondrial membrane potential, suggesting it can act as an uncoupler of oxidative phosphorylation. nih.gov This uncoupling effect indicates a potential role for the mitochondrial adenine nucleotide translocase in its mechanism of action. nih.gov

Table 2. Concentration-Dependent Inhibition of State 3 Oxygen Consumption by Pinacidil in Skeletal Muscle Mitochondria
Pinacidil Concentration (µM)Effect on Respiration RateReference
1Threshold for inhibition observed researchgate.net
5Approximately 50% inhibition researchgate.net
50Maximal observed inhibition (approx. 20% of total) researchgate.net

ATP Synthesis

The impact of Pinacidil on mitochondrial ATP synthesis is substrate-dependent. Research on isolated mitochondria indicates that Pinacidil can inhibit Complex I of the respiratory chain. nih.gov This is evidenced by findings where Pinacidil inhibited ATP production fueled by the Complex I substrates pyruvate (B1213749) and malate. nih.govresearchgate.net In contrast, when using the Complex II substrate succinate, Pinacidil was found to stimulate ATP production in cardiomyocyte mitochondria. nih.govresearchgate.net This suggests that by modulating specific sites within the electron transport chain, Pinacidil can either inhibit or stimulate ATP synthesis depending on the available metabolic substrates. nih.gov The cardioprotective role of Pinacidil is primarily mediated by the opening of the mitoKATP channel, which is intrinsically linked to the cell's energy state. nih.gov

ROS Production

Pinacidil treatment has been shown to increase the generation of mitochondrial Reactive Oxygen Species (ROS). plos.orgresearchgate.net In studies involving hypoxia-reoxygenation, cells treated with Pinacidil exhibited a significant increase in ROS levels. plos.orgnih.gov This phenomenon, sometimes termed "ROS-induced ROS-release," is considered a key part of its mechanism of action, where a controlled burst of ROS from the mitochondria acts as a trigger for activating downstream cellular signaling pathways that confer protection. frontiersin.org The opening of mitoKATP channels is considered a crucial step that stimulates ROS production by the respiratory chain. frontiersin.org

Preclinical Pharmacodynamics and Mechanistic Studies

Cardiovascular System Research Models

Vasorelaxant Effects in Isolated Vascular Smooth Muscle Preparations

Pinacidil (B1677893) demonstrates significant vasorelaxant properties in isolated rat aortic and portal vein tissues. Studies show that pinacidil at concentrations ranging from 0.3 to 100 microM effectively inhibits contractions induced by the agonist norepinephrine (B1679862). osti.govnih.gov It also relaxes the spontaneous tone of the rat portal vein. nih.gov The mechanism underlying these effects involves the opening of potassium (K+) channels, which leads to hyperpolarization of the smooth muscle cell membrane. osti.govnih.govau.dk

Electrophysiological studies have confirmed that pinacidil induces hyperpolarization in both rat aorta and portal vein smooth muscle cells. osti.govnih.govnih.gov In the rat portal vein, low concentrations of pinacidil were found to reduce the duration of multispike electrical complexes, and at higher concentrations, it hyperpolarized the membrane towards the potassium equilibrium potential. nih.govnih.gov This hyperpolarization is a result of increased potassium ion efflux, as demonstrated by studies using rubidium-86 (⁸⁶Rb) as a marker for K+ movement. osti.govnih.govnih.gov Pinacidil was shown to increase the exchange of ⁸⁶Rb in both rat portal vein and aorta, indicating an opening of ⁸⁶Rb-permeable K+ channels. osti.govnih.govnih.gov This creates a low-resistance pathway in the cell membrane, which counteracts the contractile stimuli of pressor agents. osti.govnih.gov

The (-)-enantiomer of pinacidil is reportedly more potent in inhibiting tension development in both rat aorta and portal vein compared to the (+)-enantiomer, although both isomers produce steep concentration-effect curves. nih.gov The vasorelaxant effects of pinacidil are not associated with changes in cyclic AMP (cAMP) or cyclic GMP (cGMP) levels, suggesting a mechanism independent of these second messengers. nih.govnih.gov

Table 1: Effects of Pinacidil on Rat Aorta and Portal Vein

Tissue Effect Mechanism of Action Concentration Range Citation
Rat Aorta Inhibition of norepinephrine-induced contractions Opening of K+ channels, membrane hyperpolarization 0.3-100 µM osti.govnih.gov
Rat Portal Vein Inhibition of spontaneous mechanical activity Abolished spontaneous electrical activity, membrane hyperpolarization 0.3-10 µM osti.govnih.gov
Rat Aorta Increased ⁸⁶Rb efflux Opening of ⁸⁶Rb-permeable K+ channels 10 µM au.dk
Rat Portal Vein Increased ⁸⁶Rb efflux Opening of ⁸⁶Rb-permeable K+ channels 0.3-30 µM medchemexpress.com
Rat Aorta & Portal Vein Inhibition of tension development Opening of K+ channels Not Specified nih.gov

In guinea pig models, pinacidil has been shown to activate ATP-sensitive potassium (KATP) channels in both the bladder and the heart, with Ki values of 104 nM and 251 nM, respectively. glpbio.com Studies on isolated, constant-flow perfused guinea pig hearts revealed that pinacidil decreases coronary perfusion pressure in a dose-dependent manner, indicating vasodilation of the coronary arteries. nih.govnih.gov This effect is attributed to the hyperpolarization of smooth muscle cells through the opening of KATP channels. researchgate.net

In guinea pig urinary bladder strips, pinacidil evokes a concentration-dependent increase in ⁸⁶Rb efflux, a marker for potassium channel activity. nih.gov This effect was inhibited by glibenclamide, a known KATP channel blocker, confirming that pinacidil's action is mediated through these channels. nih.gov The presence of KATP channels in the bladder smooth muscle was further supported by experiments showing that metabolic inhibition, which lowers intracellular ATP, also increased basal ⁸⁶Rb efflux. nih.gov

Pinacidil effectively inhibits both spontaneous and agonist-induced contractions in various vascular smooth muscle preparations. In the rat portal vein, it abolishes spontaneous mechanical activity. osti.govnih.govnih.gov Furthermore, it produces a concentration-dependent inhibition of contractions induced by norepinephrine in both rat aorta and portal vein. osti.govnih.govmedchemexpress.com

The inhibitory action of pinacidil extends to contractions induced by potassium chloride (KCl). It can abolish contractions produced by low concentrations of KCl but has a lesser effect on contractions induced by high KCl concentrations. nih.gov This is consistent with its mechanism of action, as high concentrations of external potassium reduce the driving force for potassium efflux, thereby diminishing the hyperpolarizing effect of channel opening.

In rat aorta, pinacidil inhibits the increase in both cytosolic calcium concentration and muscle tension caused by norepinephrine. nih.gov At lower concentrations (starting from 0.1 µM), its inhibitory effect is antagonized by the KATP channel blocker glibenclamide, suggesting its primary mechanism is the activation of these channels, leading to a decrease in calcium influx. nih.gov At higher concentrations (above 3 µM), pinacidil may have additional effects, possibly inhibiting receptor-mediated signaling pathways coupled to G-proteins. nih.gov

Table 2: Effect of Pinacidil on Agonist-Induced Contractions in Rat Aorta

Agonist Effect of Pinacidil Concentration of Pinacidil Antagonist Citation
Norepinephrine Inhibition of increased cytosolic Ca²⁺ and muscle tension 0.1-100 µM Glibenclamide (at ≤10 µM pinacidil) nih.gov
KCl (low concentration) Abolished contractions Not Specified Tetraethylammonium, procaine nih.gov
Serotonin Relaxation of aortic strips ED₅₀ = 0.3 µM Modestly inhibited by methylene (B1212753) blue nih.gov

Cardioprotective Mechanisms in Ischemia-Reperfusion Models

A significant aspect of pinacidil's pharmacodynamic profile is its cardioprotective effect, which is largely attributed to the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. researchgate.netspandidos-publications.comnih.gov The opening of these channels is a key mechanism in the phenomenon of ischemic preconditioning, where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. researchgate.netmdpi.com

Studies have shown that pinacidil can mimic the protective effects of ischemic preconditioning. researchgate.net The activation of mitoKATP channels by pinacidil is believed to preserve mitochondrial function during reperfusion following an ischemic event. researchgate.netnih.gov This is achieved by stabilizing the mitochondrial membrane potential, reducing intracellular calcium overload, and potentially modulating the production of reactive oxygen species (ROS). spandidos-publications.comoaepublish.com By preserving mitochondrial integrity and function, pinacidil helps to maintain ATP synthesis and reduce cell death (apoptosis and necrosis) in the face of ischemia-reperfusion injury. nih.govmdpi.comoaepublish.com

In isolated rat heart models, pinacidil-containing cardioplegic solutions have demonstrated superior cardioprotection compared to traditional cardioplegia, with better preservation of hemodynamics, ultrastructure, and mitochondrial function. nih.gov The beneficial effects of pinacidil in these models were partially blocked by 5-hydroxydecanoate (B1195396) (5-HD), a selective mitoKATP channel blocker, further cementing the crucial role of these channels in its cardioprotective mechanism. nih.gov Proteomic studies have also identified changes in the expression of mitochondrial proteins involved in the respiratory chain and energy metabolism, such as ATP synthase subunits, in response to pinacidil post-conditioning, providing further insight into its molecular mechanisms of cardioprotection. e-century.us

Hemodynamic Profile in Animal Models (Mechanistic Focus)

Central and Peripheral Nervous System Research Models

Recent research has explored the potential of potassium channel activators like Pinacidil in modulating neuronal excitability, a key factor in epilepsy. nih.gov Studies in rodent models of chemically-induced epilepsy have demonstrated the anticonvulsant properties of Pinacidil. nih.gov Epilepsy is a neurological disorder marked by recurrent, synchronous neuronal discharges. nih.gov

In a study using rat models, Pinacidil showed a significant anticonvulsant effect against seizures induced by pentylenetetrazol (PTZ) and pilocarpine, two different chemoconvulsants that act via distinct mechanisms. nih.gov Pinacidil fully protected animals from PTZ-induced seizures at a specific dose and offered substantial, dose-dependent protection against pilocarpine-induced seizures. nih.gov For animals not completely protected from PTZ-induced seizures, Pinacidil significantly increased the latency to the first seizure. nih.gov The mechanism is believed to be linked to its function as a K-ATP channel opener, which can control neuronal excitability and raise the seizure threshold. nih.gov Earlier research also indicated that Pinacidil could inhibit spike and wave epileptiform activity induced by penicillin in anesthetized rats. nih.gov

Table 3: Anticonvulsant Effects of Pinacidil in Rodent Models

Epilepsy ModelChemoconvulsantKey FindingsPutative MechanismReference
Rat ModelPentylenetetrazol (PTZ)Full protection at 10 mg/kg; Increased latency to first seizure at lower doses.Activation of ATP-sensitive potassium channels, leading to decreased neuronal excitability. nih.gov
Rat ModelPilocarpineDose-dependent protection (85.7% to 100%).Activation of ATP-sensitive potassium channels, leading to decreased neuronal excitability. nih.gov
Rat ModelPenicillinInhibition of spike and wave epileptiform activity.Activation of ATP-sensitive potassium channels. nih.gov

The modulation of ion channels is a critical area of investigation in pain research. scielo.br Potassium channels, in particular, play a significant role in setting the resting membrane potential of neurons and thus controlling their excitability. The activation of potassium channels generally leads to hyperpolarization, making neurons less likely to fire action potentials in response to noxious stimuli. This forms the basis for the potential antinociceptive effects of potassium channel openers.

Preclinical research utilizes various models to study pain, including neuropathic pain models (e.g., chronic constriction injury), inflammatory pain models (e.g., carrageenan-induced edema), and nociceptive pain models (e.g., tail flick test). anilocus.com While direct, detailed studies on Pinacidil's role in specific antinociceptive pathways are emerging, the established mechanism of other K-ATP channel activators provides a strong rationale for its potential in pain modulation. For instance, activation of Kir6.1 channels on astrocytes has been shown to alleviate postoperative pain, and Kir3.1 channels are involved in modulating opioid analgesia. mdpi.com Given that Pinacidil is a potent K-ATP channel opener, its activity would be expected to reduce neuronal excitability within pain-processing circuits, such as the dorsal horn of the spinal cord and peripheral sensory neurons, thereby producing an antinociceptive effect. This therapeutic potential is an area of active investigation.

Other Organ System Mechanistic Investigations

Pinacidil has been shown to have potent relaxant effects on the uterine smooth muscle in animal models, specifically in the non-pregnant rat uterus. nih.govues.rs.ba It effectively inhibits both spontaneous rhythmic contractions and contractions induced by electrical field stimulation or oxytocin (B344502). nih.govues.rs.ba The inhibitory effect of pinacidil is more pronounced on contractions elicited by oxytocin compared to spontaneous or electrically stimulated contractions. nih.govues.rs.ba

The mechanism of this relaxation is primarily attributed to the opening of ATP-sensitive potassium (KATP) channels. nih.govues.rs.ba This is supported by the fact that glibenclamide, a selective KATP channel blocker, antagonizes the inhibitory effects of pinacidil. nih.govcabidigitallibrary.org The antagonism is competitive for oxytocin-induced contractions, but non-competitive for spontaneous and electrically-induced contractions, suggesting a complex interaction dependent on the nature of the contractile stimulus. nih.govues.rs.ba

Furthermore, pinacidil has been observed to completely relax uterine strips that were pre-contracted with a high concentration of potassium (80 mM K+). nih.govues.rs.ba This finding suggests that in addition to its primary action on KATP channels, pinacidil may also employ K+ channel-independent mechanisms to exert its relaxant effect. nih.govcabidigitallibrary.org

Table 2: Effect of Pinacidil on Rat Uterine Contractions

Stimulus Pinacidil Effect Antagonism by Glibenclamide Reference
Oxytocin Potent inhibition Competitive nih.govues.rs.ba
Spontaneous Rhythmic Contractions Inhibition Non-competitive nih.govues.rs.ba
Electrical Field Stimulation Inhibition Non-competitive nih.govues.rs.ba
20 mM KCl Potent inhibition (pD2 = 6.57 µM) Competitive cabidigitallibrary.orgresearchgate.net
40 mM KCl Inhibition (pD2 = 5.11 µM) Unable to prevent cabidigitallibrary.orgresearchgate.net
80 mM KCl Inhibition (pD2 = 5.19 µM) Unable to prevent cabidigitallibrary.orgresearchgate.net

In studies involving guinea-pig tissues, pinacidil has been shown to relax the spontaneous tone of both the trachealis muscle and the taenia caeci. nih.govnih.govresearchgate.net This relaxant effect is a hallmark of its action as a potassium channel opener.

In the guinea-pig trachealis muscle, pinacidil inhibits spontaneous tone and effectively relaxes spasms induced by a low concentration of potassium (20 mM K+). nih.govresearchgate.net However, it has little to no effect on contractions induced by a high potassium concentration (80 mM K+). nih.gov This selective action against low-K+ induced contractions is a characteristic feature of potassium channel openers.

Similarly, in the guinea-pig taenia caeci, pinacidil inhibits the spontaneous tone of the muscle. nih.govresearchgate.net The inhibitory effects in this tissue were not antagonized by apamin, a blocker of small conductance calcium-activated potassium channels, suggesting that these channels are not the primary target of pinacidil in this muscle type. nih.govresearchgate.net These findings provide evidence that pinacidil's relaxant effects in both tracheal and taenia caeci smooth muscles are mediated by the opening of potassium channels that are distinct from those blocked by apamin. nih.gov

Structure Activity Relationships Sar and Analogues

Elucidation of Pharmacophore Requirements for Potassium Channel Activation

The vasodilator activity of pinacidil (B1677893) and related compounds is directly attributed to the opening of potassium channels. nih.gov The essential structural features required for this activity have been rationalized into a pharmacophore model. This model comprises three key elements: a hydrogen-bond-donor, a hydrogen-bond-acceptor, and a lipophilic binding group. nih.gov Prototropic equilibria, which involve the migration of a proton, are thought to be crucial in defining the hydrogen-bonding capabilities of these compounds. nih.gov

Hydrogen bonding is a critical factor in the interaction between pinacidil and its receptor site on the potassium channel. nih.gov The guanidine (B92328) group in pinacidil's structure is a key player in this interaction, acting as a hydrogen bond donor. plos.org The presence of nitrogen atoms and the guanidine functional group contributes to the molecule's polarity and its capacity to form hydrogen bonds, which is significant for its biological activity. solubilityofthings.com The N-cyanoguanidine functionality, in particular, undergoes significant changes in nitrogen basicity compared to other guanidines, which modifies its ionization and hydrogen-bond acceptor properties. acs.org The nitrile group itself can act as a hydrogen bond acceptor. nih.gov Docking studies have suggested that the active sites on the pinacidil structure are centered on the two positively charged nitrogen atoms of the guanidine group, which can form strong hydrogen bonds with amino acid residues like VAL, LEU, GLN, and ARG within the relevant proteins. plos.org

Alongside hydrogen bonding, lipophilic interactions are vital for the binding of pinacidil to its target. The azocan moiety in pinacidil introduces a hydrophobic character to the molecule. solubilityofthings.com This lipophilic group is essential for anchoring the molecule to a corresponding hydrophobic region of the receptor. nih.gov The lipophilicity of a compound is a critical factor influencing its ability to cross cell membranes and interact with protein targets. mdpi.com In the case of pinacidil analogues, the nature of this lipophilic group can be varied to modulate activity, although this can sometimes lead to complex outcomes where conformational changes in the receptor are invoked to explain differences in chiral recognition. nih.gov

Chiral Recognition and Enantiomeric Potency Differences

Pinacidil possesses an asymmetric carbon atom, meaning it exists as two non-superimposable mirror images, or enantiomers. nih.govwvu.edu Research has demonstrated a clear difference in the biological activity between these enantiomers, a phenomenon known as chiral recognition. nih.govcore.ac.uk

The (-) enantiomer of pinacidil is significantly more potent as a potassium channel opener than the (+) enantiomer, both in vitro and in vivo. nih.gov This stereoselectivity is also evident in its metabolism. Studies in rats have shown that the disposition of pinacidil is stereoselective, largely due to the stereoselective N-oxidation of the drug in the liver. nih.gov Following administration of the racemic mixture, an (-)-enantiomer-rich N-oxide metabolite is produced. nih.gov This indicates that the biological system, specifically the enzymes responsible for metabolism, preferentially interacts with one enantiomer over the other.

PropertyObservation
Activity The (-) enantiomer is more active than the (+) enantiomer. nih.gov
Metabolism N-oxidation is stereoselective, favoring the (-)-enantiomer. nih.gov
Plasma Ratios The enantiomer ratio ((+)/(-)) of the main metabolite (pyridine-N-oxide) in plasma was less than 1, indicating a prevalence of the metabolite from the more active (-)-pinacidil. nih.gov
Urinary Excretion Ratios The (+)/(-) ratio of the pyridine-N-oxide metabolite in urine was approximately 0.6-0.7, while the ratio for unchanged pinacidil was greater than 1, further confirming stereoselective metabolism and excretion. nih.gov

Development and Characterization of Pinacidil Dihydrate Analogues

The discovery of pinacidil spurred the development of a wide range of new potassium channel openers, with research focusing on modifying its structure to enhance potency, selectivity, and other pharmacological properties. researchgate.net

The development of pinacidil analogues has been guided by the established pharmacophore model. nih.gov Efforts have focused on creating bioisosteres of the N-cyanoguanidine group, such as nitroethenediamines, thioureas, and ureas, to explore different hydrogen-bonding patterns and their effect on activity. nih.gov Another key strategy involves modifying the lipophilic portion of the molecule. For instance, replacing the pyridine (B92270) ring with other aromatic or heteroaromatic systems, or altering the alkyl side chain, has been extensively investigated. thegoodscentscompany.comresearchgate.net The goal is often to achieve tissue selectivity, for example, designing compounds that preferentially act on the bladder for treating urinary incontinence or are cardioselective. thegoodscentscompany.com This has led to the creation of second-generation K-ATP channel openers with more heterogeneous pharmacology, suggesting they may interact with different sites on the channel complex. researchgate.net

Pinacidil belongs to the cyanoguanidine class of compounds. guidetopharmacology.org Its development originated from the screening of thiourea (B124793) compounds, which led to the selection of pyridyl cyanoguanidines for further synthesis and testing. nih.gov Comparative studies have been essential to understanding its mechanism relative to other potassium channel openers.

For example, studies comparing pinacidil-type cyanoguanidines with related nitroethenediamines, thioureas, and ureas have shown a good correlation between their ability to stimulate ⁸⁶Rb⁺ efflux (a measure of potassium channel opening) and their vasorelaxant effects, confirming the mechanism of action across these classes. nih.gov However, different K-ATP channel openers can exhibit distinct pharmacological profiles. While pinacidil and cromakalim (B1669624) have direct cardioprotective effects that are reversible by the K-ATP channel blocker glyburide, diazoxide (B193173) is a selective opener of mitochondrial K-ATP channels, whereas pinacidil appears to activate both mitochondrial and sarcolemmal K-ATP channels. scispace.comahajournals.org Furthermore, comparisons with other cyanoguanidine derivatives, such as the antitumor agent CHS 828, highlight how modifications to the core structure can lead to vastly different biological activities.

Compound/ClassKey Comparative FindingReference
Nitroethenediamines, Thioureas, Ureas Activity correlates with K+ channel opening, validating the pharmacophore model across these related structures. nih.gov
Cromakalim Shares direct cardioprotective effects with pinacidil, mediated by potassium channel opening. scispace.com
Diazoxide Primarily opens mitochondrial K-ATP channels, whereas pinacidil opens both mitochondrial and sarcolemmal K-ATP channels. ahajournals.org
CHS 828 A pyridyl cyanoguanidine with potent anti-tumor activity, demonstrating functional divergence within the cyanoguanidine class.

Computational and Molecular Docking Studies

Ligand-Receptor Interaction Modeling

Computational and molecular docking studies have been instrumental in elucidating the binding of pinacidil to the KATP channel. These studies indicate that the SUR subunit is the primary binding site for pinacidil. researcher.life A pharmacophore model for pinacidil-type compounds suggests the importance of a hydrogen-bond-acceptor element, a hydrogen-bond-donor element, and a lipophilic binding group for activity. nih.gov

Cryo-electron microscopy (cryo-EM) structures and homology models have provided insights into the ligand-receptor interactions at a near-atomic level. frontiersin.orgfrontiersin.org For pinacidil and related cyanoguanidines, binding is thought to involve interactions with the cytoplasmic loop 7 (CL7) between transmembrane helices 13 and 14, as well as transmembrane helices 16 and 17 of the SUR2 subunit. rupress.org

Specific amino acid residues play a critical role in the binding and action of KATP channel openers. While the precise residues for direct pinacidil interaction are still under detailed investigation, studies on related compounds and the effects of mutations provide clues. For example, an electrostatic interaction between Kir6.2-Lys338 and SUR2A-Glu1318 has been identified as part of a functional interface that regulates the channel's response to openers like pinacidil. portlandpress.com Mutation of these residues disrupts the channel's regulation, a property that can be restored with paired charge-swap mutations, highlighting the importance of this salt bridge in transducing the drug-binding signal to the channel pore. portlandpress.com

Prediction of Binding Sites and Allosteric Modulation

The binding of pinacidil to the SUR subunit allosterically regulates the gating of the Kir6.x pore-forming subunit. srce.hr This allosteric communication is fundamental to the channel's function, transmitting the signal of ligand binding at the regulatory SUR subunit to the distinct pore-forming module. rupress.org

Pinacidil's action is dependent on the presence of intracellular nucleotides like MgADP, suggesting a cooperative mechanism. rupress.orgnih.gov The binding of nucleotides to the nucleotide-binding domains (NBDs) of SUR is thought to induce conformational changes that favor a high-affinity state for pinacidil binding. researchgate.net The activation of the channel by pinacidil is proposed to occur only when the activatory nucleotide site (A site) on the KATP channel is occupied by ATP or ADP. nih.gov

Computational approaches have helped to visualize the potential binding poses of KATP channel modulators. frontiersin.org The binding site for pinacidil is distinct from that of other openers like diazoxide and blockers like glibenclamide, although these sites may be allosterically coupled. scienceopen.comrupress.org For instance, the binding sites for sulfonylureas and cyanoguanidines are thought to be distinct but closely associated, potentially in a negatively allosteric fashion. unl.edu

Disruption of certain domains within SUR, such as the ED domain, can antagonize the channel opening effect of pinacidil, even though this domain does not directly overlap with the proposed pinacidil-binding site. rupress.org This indicates that the ED domain is crucial for the allosteric coupling pathway that links NBD conformational changes to channel activation. rupress.orgpnas.org This complex interplay of different domains underscores the intricate allosteric regulation of KATP channels by openers like pinacidil.

Synthetic Chemistry and Derivative Synthesis Research

Original Synthetic Pathways for Pinacidil (B1677893) Dihydrate

The foundational synthesis of Pinacidil, classified as an N-alkyl-N''-cyano-N'-pyridylguanidine, was developed in the late 1970s. acs.orgnih.gov The primary route involves a multi-step process starting from commercially available precursors. wikipedia.orgtandfonline.com

The synthesis commences with the condensation of 4-isothiocyanotopyridine and 3,3-dimethyl-2-butanamine. wikipedia.org This reaction forms the corresponding thiourea (B124793) intermediate, N-(1,2,2-trimethylpropyl)-N'-(4-pyridyl)thiourea. wikipedia.org The subsequent and crucial step is the conversion of this thiourea into a reactive carbodiimide (B86325) intermediate. wikipedia.orgtandfonline.com This desulfurization is typically achieved using reagents like phosgene (B1210022) or a combination of triphenylphosphine (B44618) and carbon tetrachloride in the presence of a base such as triethylamine. wikipedia.orgcolab.ws

In the final step, the N-(1,2,2-trimethylpropyl)-N'-(4-pyridyl)carbodiimide is reacted with cyanamide (B42294), which adds across the carbodiimide functionality to yield the target cyanoguanidine structure of Pinacidil. wikipedia.orgtandfonline.com The resulting anhydrous Pinacidil can then be hydrated to form Pinacidil dihydrate. This synthetic sequence established the fundamental framework for producing a range of N-alkyl-N''-cyano-N'-pyridylguanidines for structure-activity relationship studies. nih.gov

Table 1: Key Intermediates in the Original Synthesis of Pinacidil

Compound Name Role in Synthesis
4-Isothiocyanotopyridine Starting Material
3,3-Dimethyl-2-butanamine Starting Material
N-(1,2,2-trimethylpropyl)-N'-(4-pyridyl)thiourea Thiourea Intermediate
N-(1,2,2-trimethylpropyl)-N'-(4-pyridyl)carbodiimide Carbodiimide Intermediate
Cyanamide Guanylating Agent

Advanced Synthetic Methodologies for Analogues

Research has continued into more efficient and versatile methods for synthesizing Pinacidil analogues, focusing on improving reaction times, yields, and environmental impact.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of complex organic molecules, including various heterocyclic compounds with therapeutic potential. openpharmaceuticalsciencesjournal.comfoliamedica.bg This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. openpharmaceuticalsciencesjournal.comajol.info

While specific literature on the microwave-assisted synthesis of Pinacidil analogues is not extensively detailed, the principles have been successfully applied to related bioactive molecules. For instance, microwave irradiation has been effectively used in the one-pot, three-component synthesis of novel 1,4-dihydropyridine (B1200194) derivatives, which, like Pinacidil, can function as potassium channel modulators. nih.gov Similarly, the synthesis of various 1,4-benzodiazepine (B1214927) and 1,5-benzothiazepine (B1259763) derivatives has been significantly expedited using microwave-assisted protocols, often under solvent-free conditions, which aligns with the principles of green chemistry. openpharmaceuticalsciencesjournal.comajol.info These examples demonstrate the high potential of MAOS for the rapid and efficient generation of libraries of Pinacidil analogues for further pharmacological investigation.

Recent research has focused on developing greener and more efficient synthetic routes to Pinacidil and its analogues by exploring novel precursors and reaction conditions. uantwerpen.be One significant advancement is the use of amidines as alternative guanylating agents. uantwerpen.be This novel approach involves the oxidative rearrangement of a stable amidine precursor into a carbodiimide, which then reacts in situ with an amine. uantwerpen.be This method can be performed under mild conditions (30°C) using a green solvent like dimethyl carbonate and a hypervalent iodine compound as the oxidant. uantwerpen.be This route offers a substantial improvement in sustainability, with a process mass intensity (PMI) reported to be only 24% of the classical synthesis. uantwerpen.be

Table 2: Comparison of Synthetic Routes to Pinacidil

Feature Classical Synthesis Novel Amidine-Based Synthesis
Guanylation Step Addition of cyanamide to a pre-formed carbodiimide In situ formation of carbodiimide from an amidine, followed by amine addition
Key Reagents Triphenylphosphine/CCl₄ or Phosgene Hypervalent iodine oxidant
Solvent Conventional organic solvents Green solvents (e.g., dimethyl carbonate)

| Key Advantage | Well-established and documented | Higher efficiency, milder conditions, improved sustainability (lower PMI) |

Spectroscopic and Analytical Characterization Techniques for this compound and its Analogues

The structural confirmation and purity assessment of this compound and its synthesized analogues rely on a suite of modern spectroscopic and analytical methods. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information on the number and environment of protons, confirming the presence of the pyridyl, alkyl, and N-H protons. nih.govmdpi.com ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, including the characteristic signals for the cyanoguanidine carbon and the carbons of the pyridine (B92270) ring and alkyl chain. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present in the molecule. nih.gov For Pinacidil, characteristic absorption bands would be observed for the N-H stretching vibrations, C=N bonds of the guanidine (B92328) and pyridine moieties, and the distinctive sharp peak for the nitrile (C≡N) group of the cyano moiety. nih.govresearchgate.net

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight of the synthesized compound. nih.govmdpi.com It provides a precise mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺), which confirms the elemental composition and molecular formula. nih.gov

Elemental Analysis : This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared against the calculated theoretical values to verify the empirical formula of the newly synthesized molecule. nih.govresearchgate.net

Together, these techniques provide a comprehensive characterization of the synthesized molecules, ensuring their structural integrity and purity.

Table 3: Analytical Techniques for Characterization

Technique Purpose Information Obtained for Pinacidil Structure
¹H NMR Structural Elucidation Confirms proton environments (pyridyl, alkyl chain, NH groups).
¹³C NMR Structural Confirmation Identifies all unique carbon atoms, including C=N and C≡N.
IR Spectroscopy Functional Group Identification Detects key bonds such as N-H, C=N, and C≡N.
Mass Spectrometry Molecular Weight Determination Confirms molecular mass and elemental formula via m/z value.

| Elemental Analysis | Purity and Formula Verification | Verifies the percentage composition of C, H, N. |

Advanced Research Methodologies and Techniques

Electrophysiological Techniques

Electrophysiological methods have been fundamental in characterizing the effects of pinacidil (B1677893) on ion channel function and cellular membrane potential.

Patch-clamp recording is a powerful technique for studying ion channels in biological membranes. uniklinikum-jena.de In the context of pinacidil research, both whole-cell and inside-out configurations have been extensively utilized.

Whole-Cell Recording: This configuration allows for the measurement of macroscopic currents across the entire cell membrane. uniklinikum-jena.deplymsea.ac.uk Studies using whole-cell patch-clamp on isolated vascular muscle cells from the rat azygos vein demonstrated that pinacidil application (1 to 50 µmol/L) leads to a significant increase in K+ currents. nih.gov Similarly, in ventricular myocytes, pinacidil has been shown to activate KATP currents. researchgate.net This technique has also been employed to show that pinacidil prevents membrane depolarization in cardiomyocytes under metabolic stress. nih.gov Interestingly, in recordings from regular-spiking neurons, pinacidil did not alter the resting membrane potential, spike rate, or input resistance, suggesting a degree of selectivity for its effects. nih.gov

Inside-Out Configuration: This variation of the patch-clamp technique exposes the intracellular side of the membrane to the bath solution, allowing for the direct application of substances to the internal face of the ion channels. uniklinikum-jena.deyoutube.com Research on guinea-pig ventricular myocytes using the inside-out patch configuration has revealed that pinacidil activates ATP-sensitive K+ channels. nih.gov This effect was found to be dependent on the intracellular ATP concentration; pinacidil enhanced channel activity when cytosolic ATP was present at concentrations less than 500 µM, but its effects were inhibited at ATP concentrations greater than 3.0 mM. nih.gov

Cell TypePatch-Clamp ConfigurationKey Finding with Pinacidil
Rat Azygos Vein Vascular Muscle CellsWhole-CellIncreased K+ currents. nih.gov
Ventricular MyocytesWhole-CellActivation of KATP currents. researchgate.net
CardiomyocytesWhole-CellPrevention of membrane depolarization under metabolic stress. nih.gov
Regular-Spiking NeuronsWhole-CellNo significant change in resting membrane potential, spike rate, or input resistance. nih.gov
Guinea-Pig Ventricular MyocytesInside-OutActivation of ATP-sensitive K+ channels, dependent on intracellular ATP concentration. nih.govnih.gov

Electrocorticography (ECoG) is a technique used to record the electrical activity of the cerebral cortex by placing electrodes directly on its surface. nih.govmdpi.com This method offers high spatial and temporal resolution for monitoring brain activity. mdpi.com While direct studies detailing the use of ECoG to specifically investigate the neuropharmacological effects of pinacidil dihydrate are not prevalent in the provided search results, this technique is widely used in neuropharmacological studies in small laboratory animals to assess the effects of various compounds on brain bioelectrical activity. nih.govmdpi.com Given pinacidil's action on potassium channels, which are ubiquitous in the central nervous system, ECoG could be a valuable tool for future research into its potential central effects in various animal models. researchgate.net

Ion Flux and Isotope Exchange Studies (e.g., 86Rb+ efflux)

Ion flux assays, particularly those measuring the efflux of the potassium ion analogue Rubidium-86 (86Rb+), have provided direct evidence for pinacidil's role as a potassium channel opener. In studies on rat aorta and portal vein, pinacidil was shown to increase 86Rb+ efflux in a concentration-dependent manner. nih.gov Similar results were observed in canine mesenteric artery strips, where pinacidil at a concentration of 30µM increased 86Rb+ efflux. scispace.com These findings are consistent with the hypothesis that pinacidil enhances potassium permeability across the cell membrane. nih.gov However, in rat brain cortical slices, pinacidil had little effect on 86Rb+ efflux, suggesting potential tissue-specific differences in its activity or the subtypes of potassium channels it targets. nih.gov

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a crucial tool for studying the interaction of a drug with its receptor target. oncodesign-services.com For pinacidil, these assays have been used to characterize its binding site and to understand its relationship with other potassium channel openers and blockers. A tritiated analogue of pinacidil was synthesized and used to demonstrate that various classes of potassium channel openers, including cromakalim (B1669624), diazoxide (B193173), and minoxidil, as well as KATP channel blockers like glibenclamide, can displace the radioligand from its binding site. nih.gov This suggests that these structurally diverse compounds interact with the same target protein, likely through allosterically coupled binding sites. nih.gov The strong correlation between the ability of these compounds to inhibit radioligand binding and their vasorelaxant effects further supports that their receptor binding sites are closely associated with the potassium channel protein. nih.gov

Biochemical and Molecular Assays

Biochemical and molecular assays have been employed to investigate the downstream signaling pathways and cellular effects of pinacidil. In studies on rat aorta, it was found that pinacidil had no effect on the levels of cyclic GMP or cyclic AMP, indicating that its vasodilatory mechanism is independent of these second messengers. nih.gov Other studies in HepG2 cells have shown that at higher concentrations (1-2 mM), pinacidil can induce a loss of phospholipid asymmetry in the plasma membrane, as detected by annexin-V binding. medchemexpress.com Furthermore, at a concentration of 1 mM, pinacidil was observed to induce DNA fragmentation in a dose-dependent manner in these cells. medchemexpress.com These assays provide insight into the broader cellular impacts of pinacidil beyond its primary action on potassium channels.

Enzyme Activity Measurements

Computational analyses have been employed to predict the enzymatic interactions of this compound. Auto-docking and simulation studies suggest that the guanidine (B92328) group of pinacidil may bind to prolyl hydroxylase (PHD), potentially enhancing its activity. This interaction is theorized to be a key mechanism in the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α) synthesis. The binding energy of pinacidil with PHD has been calculated to be higher than that of known PHD inhibitors like dimethyloxalylglycine (DMOG), indicating a strong binding affinity. These computational models point towards PHD as a significant molecular target for pinacidil, influencing downstream signaling pathways. nih.gov

Signaling Pathway Component Expression Analysis (e.g., HIF-1α, iNOS, HO-1, VEGF mRNA and protein)

This compound has been demonstrated to modulate the expression of key components within the HIF-1α signaling pathway in both in vivo and in vitro models of cardiomyocyte hypoxia-reoxygenation. nih.gov Studies have shown that while the mRNA expression of HIF-1α may not be significantly altered, pinacidil treatment leads to a notable increase in the protein expression of HIF-1α. nih.gov This upregulation of HIF-1α protein is associated with the increased expression of its downstream target genes, including vascular endothelial growth factor (VEGF), inducible nitric oxide synthase (iNOS), and heme oxygenase-1 (HO-1). nih.gov Both mRNA and protein levels of VEGF, iNOS, and HO-1 were found to be significantly elevated in cardiomyocytes subjected to hypoxia-reoxygenation injury and treated with pinacidil. nih.gov This suggests that pinacidil may act as a modulator of HIF-1α, thereby regulating the expression of genes crucial for cellular adaptation to hypoxic conditions. nih.gov

Table 1: Effect of Pinacidil on the Expression of HIF-1α Signaling Pathway Components in Hypoxia-Reoxygenated Cardiomyocytes

ComponentExpression Level with Pinacidil TreatmentReference
HIF-1α Protein expression significantly increased nih.gov
VEGF mRNA and protein expression significantly increased nih.govnih.gov
iNOS mRNA and protein expression significantly increased nih.govnih.gov
HO-1 mRNA and protein expression significantly increased nih.govnih.gov

Intracellular Ion Concentration Measurements (e.g., Ca2+ imaging with Fura-2/AM)

The effect of this compound on intracellular calcium ion (Ca²⁺) concentrations has been investigated using spectrofluorometry in isolated rat cardiomyocytes. nih.gov In a model of simulated cardioplegic arrest, pinacidil was found to improve intracellular calcium handling. nih.gov Specifically, following a period of cardioplegia, myocytes treated with pinacidil exhibited significantly increased amplitudes of intracellular calcium transients that were induced by electrical stimulation and caffeine. nih.gov Furthermore, the decay time of the caffeine-induced intracellular calcium transient was notably decreased in the pinacidil-treated group. nih.gov These findings indicate that pinacidil enhances the recovery of cytosolic calcium regulation in cardiomyocytes after cardioplegic stress. nih.gov The use of ratiometric fluorescent indicators like Fura-2 AM is a common and effective method for quantifying such changes in intracellular calcium concentrations. nih.govresearchgate.netionoptix.comabcam.com

Nucleotide Ratio Determination (e.g., ADP/ATP by HPLC)

Research on the biochemical effects of this compound in preclinical models of cardiac injury has demonstrated its ability to preserve myocardial adenosine (B11128) triphosphate (ATP) concentrations. nih.gov In studies involving rat hearts subjected to hypothermic cardioplegia, the addition of pinacidil to the cardioplegic solution was associated with better preservation of myocardial ATP levels upon reperfusion. nih.gov While direct measurements of the ADP/ATP ratio using High-Performance Liquid Chromatography (HPLC) were not detailed in the available literature, the preservation of ATP suggests a favorable impact on the cellular energy state, which is often reflected in the ADP/ATP ratio. The maintenance of ATP levels is crucial for cellular function and survival, particularly in energy-demanding tissues like the myocardium.

Reactive Oxygen Species (ROS) Production Assays

The influence of this compound on the production of reactive oxygen species (ROS) has been a subject of investigation in the context of myocardial protection. In studies utilizing models of hypoxia-reoxygenation in cardiomyocytes, it has been observed that while the initial injury significantly increases ROS levels, subsequent treatment with pinacidil can modulate this response. plos.org Interestingly, some research indicates that pinacidil postconditioning may promote an early, controlled generation of ROS, which in turn activates protective signaling pathways like the Nrf2-ARE pathway. This controlled increase in ROS can lead to the upregulation of downstream antioxidant proteins, ultimately resulting in a greater capacity to scavenge harmful ROS during reperfusion and thus protecting the myocardium from oxidative damage. plos.org The measurement of intracellular ROS is often accomplished using fluorescent probes such as H2DCFDA.

Histological and Ultrastructural Analysis in Preclinical Models

Histological and ultrastructural examinations have provided visual evidence of the protective effects of this compound on cardiac tissue in preclinical models. In studies involving rat hearts subjected to hypoxia-reoxygenation, Hematoxylin and Eosin (H&E) staining revealed that while the injury caused a loss of cell integrity and partial lysis of myofibrils, treatment with pinacidil helped maintain a more normal cellular structure. plos.org Electron microscopy has further detailed these protective effects at the subcellular level. In pinacidil-treated cardiomyocytes, the myofibrils in the matrix were more neatly arranged, and the characteristic Z- and H-lines were clearly discernible. plos.org Furthermore, the morphology of mitochondria, which are often damaged during cardiac ischemia-reperfusion, was better preserved in the presence of pinacidil. nih.gov These findings suggest that pinacidil helps to maintain the structural integrity of cardiomyocytes and their organelles under stressful conditions. nih.govplos.org

In Vitro Cell Culture Models for Mechanistic Elucidation

A variety of in vitro cell culture models have been instrumental in elucidating the mechanisms of action of this compound. Early studies on isolated vascular smooth muscle cells from rat aorta and portal vein demonstrated that pinacidil inhibits noradrenaline-induced contractions and abolishes spontaneous mechanical activity. nih.gov These effects were linked to the opening of potassium channels, leading to hyperpolarization of the cell membrane. nih.gov More recent research has utilized cultured cardiomyocytes to investigate the protective effects of pinacidil in the context of hypoxia-reoxygenation injury. plos.org These studies have been crucial in identifying the role of pinacidil in modulating signaling pathways such as the HIF-1α pathway and in preserving mitochondrial function. plos.org Additionally, in vitro models have been used to show that pinacidil does not directly impact the biophysical properties of neurons or astrocytes, suggesting its selectivity for vascular smooth muscle in certain contexts. nih.gov These cell culture systems provide a controlled environment to dissect the molecular and cellular effects of pinacidil, contributing significantly to our understanding of its pharmacological profile.

Future Directions and Emerging Research Avenues

Elucidating Uncharacterized KATP Channel-Independent Mechanisms

While the primary mechanism of pinacidil's vasodilatory effect is the opening of KATP channels, evidence suggests the existence of secondary, KATP channel-independent pathways. ues.rs.ba For instance, studies on the rat non-pregnant uterus have shown that pinacidil (B1677893) can induce relaxation even in a K+-rich environment, a scenario where K+ channel activity would be minimized. ues.rs.ba This points towards direct effects on the contractile elements of smooth muscle. ues.rs.ba

Further research has indicated that pinacidil's actions can be complex and tissue-dependent. In some experimental models, the interaction between pinacidil and the KATP channel blocker glibenclamide appears non-competitive, suggesting different binding sites or additional mechanisms of action for pinacidil. ues.rs.ba Some studies propose the involvement of large-conductance Ca2+-activated K+ (BKCa) channels in pinacidil's effects. ues.rs.banih.gov The presence of these alternative mechanisms is also supported by observations of residual vasodilation in response to KATP channel openers even after the channels are inhibited or inactivated. nih.gov

Table 1: Evidence for KATP Channel-Independent Mechanisms of Pinacidil

Experimental ObservationImplicationReference
Relaxation of rat uterus in K+-rich solutionDirect effect on contractile machinery ues.rs.ba
Non-competitive antagonism with glibenclamideInvolvement of different binding sites or additional mechanisms ues.rs.ba
Activation of large conductance Ca2+-dependent K+ channelsAlternative ion channel modulation ues.rs.banih.gov
Residual vasodilation after KATP channel inhibitionRedundancy in energy-sensing and vasodilation pathways nih.gov

Investigation of Non-Competitive Antagonism and Allosteric Modulation Sites

The concept of non-competitive antagonism and allosteric modulation is central to understanding the nuanced effects of compounds like pinacidil. numberanalytics.com Non-competitive antagonists bind to an allosteric site on a receptor, a location distinct from the primary (orthosteric) binding site of the endogenous agonist. numberanalytics.com This binding event induces a conformational change in the receptor, altering its response to the agonist without direct competition for the binding site. numberanalytics.com

This type of modulation offers several advantages in drug development, including the potential for greater receptor subtype selectivity and a "ceiling effect" that can prevent excessive receptor inhibition, potentially leading to safer therapeutics. nih.govumn.edu Research on a tritiated analog of pinacidil has suggested that while various potassium channel openers and blockers interact with the same target protein, they likely do so at several different, allosterically coupled receptor binding sites. nih.gov This opens up avenues for designing drugs that can fine-tune receptor activity in more sophisticated ways than traditional competitive ligands. nih.gov The investigation into these allosteric sites on KATP channels could lead to the development of novel modulators with improved therapeutic profiles. nih.gov

Selective KATP Channel Subtype Modulators Based on the Pinacidil Dihydrate Scaffold

KATP channels are not a single entity but exist as various subtypes with distinct tissue distributions, formed by different combinations of pore-forming (Kir6.x) and sulfonylurea receptor (SURx) subunits. frontiersin.org For example, Kir6.2/SUR2A channels are characteristic of cardiac muscle, Kir6.2/SUR1 are found in pancreatic β-cells, and Kir6.1/SUR2B are prevalent in vascular smooth muscle. frontiersin.orgresearchgate.net The tissue-specific actions of drugs targeting KATP channels are largely due to the properties of these different SUR subtypes. researchgate.net

While pinacidil is a potent activator of KATP channels, the development of modulators with greater selectivity for specific subtypes is a major goal of current research. medchemexpress.com The lack of highly selective inhibitors for vascular KATP channels (Kir6.1/SUR2B) has been a significant barrier to developing treatments for certain vascular disorders without the risk of side effects like hypoglycemia, which can be caused by non-selective blockade of pancreatic channels. semanticscholar.org

Recent efforts have focused on using the pinacidil scaffold as a starting point for developing more selective compounds. By modifying the structure of pinacidil and related compounds, researchers aim to create molecules that preferentially target one KATP channel subtype over others. researchgate.net For example, computational docking screens have been used to identify novel compounds that show greater specificity for certain Kir6.x subunits, offering a path towards more targeted therapies. frontiersin.org

Exploration of Novel Preclinical Therapeutic Applications Beyond Traditional Vasodilation

The ability of pinacidil to open KATP channels has implications far beyond its traditional use as a vasodilator for hypertension. nih.gov Researchers are actively exploring a range of novel preclinical applications for this compound and its derivatives.

One promising area is in cardioprotection. Studies have shown that KATP channel openers like pinacidil can be protective during cardiac ischemia, offering better post-ischemic recovery in isolated hearts compared to standard cardioplegic solutions. oaepublish.com This protective effect may be related to the modulation of mitochondrial KATP channels and the production of reactive oxygen species. oaepublish.com

Another area of investigation is in the treatment of conditions related to uterine hypercontractility, such as dysmenorrhea. Pinacidil has demonstrated potent relaxant properties in the non-pregnant rat uterus, suggesting its potential as a therapeutic agent for this condition. ues.rs.ba Furthermore, the compound is being studied for its potential role in managing heart failure by improving blood flow and reducing the heart's workload. smolecule.com

Table 2: Emerging Preclinical Therapeutic Applications of this compound

Therapeutic AreaProposed Mechanism of ActionReference
CardioprotectionOpening of KATP channels during ischemia oaepublish.com
DysmenorrheaRelaxation of uterine smooth muscle ues.rs.ba
Heart Failure ManagementImproved blood flow and reduced cardiac workload smolecule.com

Application in Understanding Fundamental Ion Channel Physiology and Pathophysiology

Pinacidil serves as a valuable research tool for dissecting the fundamental roles of ion channels in both normal physiological processes and in disease states. smolecule.com By selectively activating KATP channels, researchers can probe their involvement in a wide array of cellular functions. nih.govnih.gov

For example, pinacidil has been instrumental in studies of neurovascular coupling, where it has been used to demonstrate the role of pericyte KATP channels in controlling cerebral blood flow in response to changes in energy substrate availability. nih.gov In these studies, pinacidil-induced hyperpolarization of pericytes leads to upstream arteriolar dilation, highlighting a critical mechanism for matching blood supply to metabolic demand in the brain. nih.gov

The study of ion channel pathophysiology, or "channelopathies," also benefits from the use of compounds like pinacidil. mdpi.com Understanding how mutations in ion channel genes lead to disease can be advanced by observing the effects of channel modulators. frontiersin.org Furthermore, pinacidil is used in fundamental research to characterize the biophysical properties of different ion channels and to understand the complex interplay between various channel types in regulating cellular excitability. nih.govfrontiersin.org

Advanced Computational and Structural Biology for this compound Interactions

The fields of computational chemistry and structural biology are providing unprecedented insights into the molecular interactions between pinacidil and its target ion channels. Advanced computational techniques, such as molecular docking and graph convolutional networks, are being employed to predict the binding of small molecules to protein targets with increasing accuracy. researchgate.net

These methods allow researchers to build three-dimensional models of KATP channels and simulate how pinacidil and its analogs fit into potential binding pockets. frontiersin.org This information is invaluable for understanding the structural basis of drug action and for designing new molecules with enhanced affinity and selectivity. For instance, computational models can help identify the key amino acid residues within the channel that are critical for pinacidil binding, guiding the synthesis of novel compounds with improved therapeutic properties. tcdb.org

Structural biology techniques, such as cryo-electron microscopy, are also beginning to reveal the high-resolution structures of ion channels in different conformational states. These structural insights, combined with computational modeling, will be crucial for elucidating the precise mechanisms of allosteric modulation by compounds like pinacidil and for developing the next generation of highly targeted ion channel therapeutics. acs.org

Table of Compounds

Q & A

Basic: What are the standard protocols for synthesizing and characterizing Pinacidil dihydrate in experimental settings?

Methodological Answer:
Synthesis protocols should include detailed steps for precursor selection, reaction conditions (e.g., temperature, solvent systems), and purification methods (e.g., recrystallization). Characterization requires spectroscopic data (e.g., NMR, IR) and chromatographic purity analysis (HPLC). For novel syntheses, provide full spectral data and comparison to literature values for known intermediates. Ensure purity is validated via elemental analysis or mass spectrometry . For reproducibility, include exact reagent sources, equipment specifications, and storage conditions (e.g., hygroscopicity management) .

Advanced: How can researchers resolve contradictions in reported pharmacological effects of this compound across different studies?

Methodological Answer:
Apply systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., cell type, concentration ranges) contributing to discrepancies. Conduct meta-analyses of dose-response curves and statistical power across studies. Validate experimental conditions by replicating conflicting protocols side-by-side, controlling for factors like solvent choice (DMSO vs. aqueous buffers) or assay temperature . Cross-reference pharmacological data with structural analogs to identify structure-activity relationships (SAR) that might explain variability .

Basic: What analytical techniques are recommended for assessing the purity and stability of this compound in solution?

Methodological Answer:

  • Purity: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and HPLC with UV/Vis detection for impurity profiling.
  • Stability: Perform accelerated degradation studies under stress conditions (e.g., heat, light, pH extremes) followed by LC-MS to identify degradation products. Monitor hydrate stability via thermogravimetric analysis (TGA) to detect water loss .
    Report all conditions (e.g., pH, ionic strength) to ensure comparability between studies .

Advanced: What strategies optimize the aqueous solubility of this compound without compromising its potassium channel-opening activity?

Methodological Answer:

  • Co-solvency: Test biocompatible solvents (e.g., PEGs, cyclodextrins) to enhance solubility while measuring K+^+ flux in patch-clamp assays.
  • Salt Formation: Explore dihydrate stability in salt forms (e.g., hydrochloride) and assess bioavailability via in vitro permeability models (e.g., Caco-2 cells).
  • Crystallization Engineering: Modify crystal habits via solvent-antisolvent techniques to increase surface area and dissolution rates . Validate activity retention using concentration-matched controls in functional assays .

Basic: How should researchers design dose-response experiments for this compound in vascular smooth muscle studies?

Methodological Answer:

  • Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to capture EC50_{50} values.
  • Include positive controls (e.g., Cromakalim) and negative controls (e.g., glibenclamide for KATP_{ATP} channel blockade).
  • Normalize data to baseline tension measurements in isolated tissue preparations.
  • Statistically power studies using preliminary data to determine sample sizes .

Advanced: What computational methods can predict interactions between this compound and ATP-sensitive potassium channels?

Methodological Answer:

  • Perform molecular docking using crystal structures of SUR2B/Kir6.1 subunits to identify binding pockets.
  • Validate predictions with mutagenesis studies targeting predicted interaction sites (e.g., TMD0-L0 interface).
  • Use molecular dynamics (MD) simulations to assess dihydrate stability in the binding site under physiological conditions (e.g., membrane bilayer models) .

Basic: How to ensure reproducibility when testing this compound in ex vivo tissue models?

Methodological Answer:

  • Standardize tissue sourcing (e.g., rodent aortic rings) and pre-equilibration protocols (e.g., 60 min in Krebs-Henseleit buffer).
  • Document environmental factors (e.g., O2_2/CO2_2 levels, perfusion rates).
  • Share raw data (e.g., tension traces) and analysis scripts as supplementary materials .

Advanced: How can researchers address batch-to-batch variability in this compound synthesis for preclinical studies?

Methodological Answer:

  • Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) like crystallinity and hydrate stoichiometry.
  • Use process analytical technology (PAT) for real-time monitoring of reaction parameters.
  • Characterize each batch with X-ray powder diffraction (XRPD) to confirm dihydrate formation and exclude polymorphic contaminants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.